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Compound of Interest

Compound Name: 3'-Bromo-4'-fluoroacetanilide

Cat. No.: B176197 Get Quote

Abstract: This technical guide provides an in-depth analysis of N-(3-bromo-4-

fluorophenyl)acetamide (CAS No: 1009-75-2), a key halogenated aromatic amide utilized

extensively in synthetic chemistry. Primarily serving as a versatile building block, its strategic

functionalization with bromine and fluorine atoms makes it a valuable precursor in the

development of complex organic molecules, particularly within the pharmaceutical and

agrochemical sectors. This document offers a detailed exploration of its chemical identity,

physicochemical properties, a validated synthetic protocol with mechanistic insights, and a

review of its applications. It is intended for researchers, chemists, and drug development

professionals who require a thorough understanding of this compound for laboratory and

industrial applications.

Chemical Identity and Nomenclature
The precise identification of a chemical entity is foundational to its application in research and

development. The compound commonly referred to as 3'-Bromo-4'-fluoroacetanilide is

systematically named under IUPAC conventions to avoid ambiguity.

IUPAC Name:N-(3-bromo-4-fluorophenyl)acetamide[1][2][3]

The nomenclature is derived as follows:

"acetamide": Refers to the acetyl group (CH₃C=O) attached to a nitrogen atom.

"N-(...)": Indicates that the substituent group is bonded to the nitrogen atom of the acetamide.
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"phenyl": The substituent is a benzene ring.

"3-bromo-4-fluoro": Specifies the positions of the bromine and fluorine atoms on the phenyl

ring, relative to the point of attachment of the acetamido group (which is at position 1).

The common name, 3'-Bromo-4'-fluoroacetanilide, uses a "primed" numbering system to

differentiate the phenyl ring atoms from the acetamide group atoms, though this is less

common in modern systematic nomenclature.

Caption: Chemical structure of N-(3-bromo-4-fluorophenyl)acetamide.

Table 1: Chemical Identifiers

Identifier Value Source(s)

CAS Number 1009-75-2 [1][2][4][5][6]

Molecular Formula C₈H₇BrFNO [1][2][4][6]

Molecular Weight 232.05 g/mol [1][2][4][6]

InChI Key
OMWYNCIQAUQVNM-

UHFFFAOYSA-N
[2][6]

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)F)Br |[1][2] |

Physicochemical and Spectroscopic Properties
Understanding the physical and spectral characteristics of a compound is crucial for its

handling, purification, and structural confirmation.

Table 2: Physicochemical Properties
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Property Value Source(s)

Appearance
White to off-white
crystalline solid/powder

[7][8]

Melting Point 149-152 °C [8]

Boiling Point 337.9 ± 32.0 °C (Predicted) [8]

Solubility

Sparingly soluble in water;

soluble in organic solvents

such as ethanol and acetone.

[7]

| pKa | 13.46 ± 0.70 (Predicted) |[7][8] |

Spectroscopic Profile
While specific spectra for this exact compound are not publicly cataloged, its structure allows

for the confident prediction of key spectroscopic features based on analysis of analogous

compounds.[9][10][11]

¹H NMR: The spectrum is expected to show a sharp singlet for the methyl protons (–CH₃)

around δ 2.2 ppm. The amide proton (–NH–) would appear as a broad singlet with a variable

chemical shift (typically δ 8-10 ppm). The three aromatic protons will exhibit a complex

multiplet pattern due to ortho, meta, and para couplings, further complicated by coupling to

the ¹⁹F nucleus.

¹³C NMR: Key signals include the methyl carbon (around δ 24 ppm), the carbonyl carbon (δ

168-170 ppm), and six distinct aromatic carbon signals. The carbons directly bonded to

fluorine and bromine will show characteristic shifts, with the C-F signal being a large doublet

due to one-bond C-F coupling.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong C=O stretching

absorption (Amide I band) around 1670 cm⁻¹. A sharp N-H stretching peak will be present

near 3300 cm⁻¹, and the N-H bend (Amide II band) will appear around 1550 cm⁻¹. C-F and

C-Br stretching vibrations will be visible in the fingerprint region (1200-500 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for

the molecular ion [M]⁺ due to the presence of bromine. Two peaks of nearly equal intensity

will appear at m/z 231 and 233, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. A

common fragmentation pattern is the loss of the acetyl group to give the 3-bromo-4-

fluoroaniline fragment ion.

Synthesis and Mechanistic Insights
The most direct and industrially scalable synthesis of N-(3-bromo-4-fluorophenyl)acetamide is

the N-acetylation of its corresponding aniline precursor, 3-bromo-4-fluoroaniline. This reaction

is a classic example of nucleophilic acyl substitution.

Caption: General workflow for the synthesis of N-(3-bromo-4-fluorophenyl)acetamide.

Experimental Protocol: N-acetylation of 3-Bromo-4-
fluoroaniline
This protocol describes a robust method for the synthesis and purification of the title

compound.

Materials:

3-Bromo-4-fluoroaniline (1.0 eq)

Acetyl chloride (1.1 eq)

Pyridine (1.2 eq)

Dichloromethane (DCM), anhydrous

Deionized water

Ethanol (for recrystallization)

Procedure:

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve

3-bromo-4-fluoroaniline (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of
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aniline). Cool the solution to 0 °C using an ice-water bath.

Reagent Addition: To the stirred solution, add pyridine (1.2 eq) followed by the dropwise

addition of acetyl chloride (1.1 eq). Maintain the temperature at 0 °C during the addition.

Scientist's Note: Pyridine acts as a base to neutralize the hydrochloric acid byproduct

generated during the reaction. This prevents the protonation of the starting aniline, which

would render it non-nucleophilic, and drives the equilibrium towards the product side.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

reaction mixture to warm to room temperature. Stir for 2-4 hours.

Monitoring: Monitor the reaction's completion by Thin-Layer Chromatography (TLC), eluting

with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The product spot should be significantly

less polar than the starting aniline spot.

Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker

containing cold deionized water (approx. 3-4 times the volume of DCM). The product will

precipitate as a solid.

Causality Insight: The product is sparingly soluble in water, while the pyridinium

hydrochloride salt and excess reagents are water-soluble. This step effectively quenches

the reaction and isolates the crude product.

Purification (Self-Validation): Collect the solid precipitate by vacuum filtration and wash it

thoroughly with cold deionized water. Purify the crude product by recrystallization from a

suitable solvent system, such as ethanol/water. Dry the resulting white crystals under

vacuum.

Characterization: Confirm the identity and purity of the final product by measuring its melting

point and acquiring spectroscopic data (¹H NMR, IR) to compare against expected values.

Applications in Research and Drug Development
N-(3-bromo-4-fluorophenyl)acetamide is not typically an end-product but rather a crucial

intermediate or building block.[1][7] Its value lies in the strategic placement of its functional

groups, which serve as handles for further molecular elaboration.
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Pharmaceutical Synthesis: The N-phenylacetamide scaffold is present in numerous

biologically active molecules.[12][13][14] The presence of halogen atoms significantly

influences the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The fluorine atom can enhance metabolic stability by blocking sites of oxidative

metabolism and can increase binding affinity to target proteins through favorable

electrostatic interactions.

The bromine atom is a versatile functional group for cross-coupling reactions (e.g., Suzuki,

Heck, Sonogashira), allowing for the facile introduction of carbon-carbon and carbon-

heteroatom bonds to build molecular complexity.

Agrochemical Research: Similar to pharmaceuticals, the development of new pesticides and

herbicides often relies on halogenated aromatic scaffolds to enhance efficacy and

environmental persistence.

Materials Science: Substituted anilides can be used as precursors for polymers and other

advanced materials where tailored electronic properties are required.

Safety, Handling, and Disposal
Adherence to safety protocols is paramount when handling any chemical reagent.

Table 3: Hazard Identification and Precautionary Statements
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Hazard Category
GHS Statement
Code

Description Source(s)

Acute Toxicity (Oral) H302
Harmful if
swallowed

[3][4]

Skin Irritation H315 Causes skin irritation [3][4][8]

Eye Irritation H319 / H320

Causes serious eye

irritation / Causes eye

irritation

[3][4][8]

Respiratory Irritation H335
May cause respiratory

irritation
[3][4][8]

Prevention P261, P264, P270

Avoid breathing dust.

Wash hands

thoroughly after

handling. Do not eat,

drink or smoke when

using this product.

[4][8][15]

| Response | P301+P312, P302+P352 | IF SWALLOWED: Call a POISON CENTER if you feel

unwell. IF ON SKIN: Wash with plenty of soap and water. |[4][15][16] |

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16]

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves,

safety glasses or goggles, and a lab coat.[16][17] Avoid formation and inhalation of dust.[15]

[17]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

substances.

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local

environmental regulations.[15][17] Do not allow the product to enter drains or waterways.[16]

[17]

Conclusion
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N-(3-bromo-4-fluorophenyl)acetamide is a synthetically valuable compound whose utility is

defined by its strategically functionalized aromatic core. Its straightforward synthesis and the

orthogonal reactivity of its functional groups make it an important building block for medicinal

chemists and researchers in synthetic sciences. A thorough understanding of its properties,

synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective

and responsible application in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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